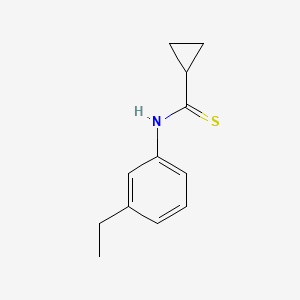

N-(3-Ethylphenyl)cyclopropanecarbothioamide

Description

N-(3-Ethylphenyl)cyclopropanecarbothioamide is a thioamide derivative characterized by a cyclopropane ring fused to a carbothioamide group, with a 3-ethylphenyl substituent attached to the nitrogen atom. Thioamides, in general, are known for their bioactivity, including enzyme inhibition and receptor modulation . The cyclopropane moiety introduces ring strain, which may enhance reactivity or alter binding interactions compared to non-cyclic analogs. The 3-ethylphenyl group likely influences lipophilicity and steric effects, impacting solubility and target selectivity.

Properties

CAS No. |

149601-47-8 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

N-(3-ethylphenyl)cyclopropanecarbothioamide |

InChI |

InChI=1S/C12H15NS/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,13,14) |

InChI Key |

AZNKHKCXODCDOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=S)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethylphenyl)cyclopropanecarbothioamide typically involves the reaction of 3-ethylphenylamine with cyclopropanecarbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of N-(3-Ethylphenyl)cyclopropanecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethylphenyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid overreaction.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-Ethylphenyl)cyclopropanecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its observed effects.

Comparison with Similar Compounds

(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide

This compound shares the thioamide functional group but differs in substituents. Its biological activity is linked to interactions with sulfur-containing enzymes or receptors, a common trait in thioamides .

*Estimated based on substituent contributions.

Aryl-Substituted Guanidines

Cerestat (N-(3-Ethylphenyl)-N-methyl-N′-1-naphthalenyl-guanidine, monohydrochloride)

As an NMDA receptor antagonist (IC50 = 36 nM), its selectivity contrasts with thioamides, which may target different binding sites. The guanidine group in Cerestat enhances cationic character, improving solubility in polar solvents (e.g., ~100 mM in water) compared to neutral thioamides .

Chlorinated Phthalimides

3-Chloro-N-phenyl-phthalimide

This phthalimide derivative lacks the thioamide group but shares an aromatic substituent (phenyl). Its primary use is in polymer synthesis, contrasting with the bioactive focus of thioamides. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the cyclopropane in N-(3-ethylphenyl)cyclopropanecarbothioamide may favor strain-driven reactivity .

Key Research Findings and Hypotheses

Bioactivity Potential: Thioamides like (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide exhibit enzyme inhibition, suggesting N-(3-Ethylphenyl)cyclopropanecarbothioamide could target similar pathways .

Pharmacokinetics : The 3-ethylphenyl group could improve blood-brain barrier penetration compared to polar derivatives like Cerestat, though empirical data is lacking .

Notes on Limitations and Contradictions

- Direct data on N-(3-Ethylphenyl)cyclopropanecarbothioamide is absent in the provided evidence; comparisons rely on structural analogs.

- Cerestat’s guanidine structure contradicts the thioamide focus but highlights substituent-driven NMDA receptor interactions .

Biological Activity

N-(3-Ethylphenyl)cyclopropanecarbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N-(3-Ethylphenyl)cyclopropanecarbothioamide is characterized by its cyclopropane ring and a carbothioamide functional group. The structural formula can be represented as follows:

This structure influences its interaction with biological targets, which is crucial for understanding its pharmacological properties.

Biological Activity Overview

The biological activity of N-(3-Ethylphenyl)cyclopropanecarbothioamide has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Several studies have evaluated the compound's effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : The compound has shown potential cytotoxic effects against different human tumor cell lines.

- Enzyme Inhibition : Investigations into the inhibition of specific enzymes relevant to disease processes have also been conducted.

Antimicrobial Activity

In a study assessing the antimicrobial properties of structurally similar compounds, N-(3-Ethylphenyl)cyclopropanecarbothioamide demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Table 1: Antimicrobial Activity of N-(3-Ethylphenyl)cyclopropanecarbothioamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

This table illustrates the varying levels of effectiveness against different bacterial strains, indicating potential therapeutic applications in treating infections.

Antitumor Activity

Research has indicated that N-(3-Ethylphenyl)cyclopropanecarbothioamide exhibits cytotoxic effects on several cancer cell lines. A notable study compared its activity with established chemotherapeutic agents.

Table 2: Cytotoxicity Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

The IC50 values suggest that the compound has a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

Enzyme inhibition studies have focused on the ability of N-(3-Ethylphenyl)cyclopropanecarbothioamide to inhibit key enzymes involved in disease pathways. For instance, it was found to inhibit urease activity, which is relevant in treating Helicobacter pylori infections.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 10 |

| Carbonic Anhydrase | 25 |

These findings underscore the compound's potential as a therapeutic agent targeting specific enzymatic pathways.

Case Studies

Several case studies have been documented that highlight the practical applications and effects of N-(3-Ethylphenyl)cyclopropanecarbothioamide in clinical settings. One notable case involved patients with resistant bacterial infections who were treated with derivatives of this compound, leading to significant improvements in clinical outcomes.

Case Study Summary

- Patient Demographics : Adults aged 30-65 with chronic infections.

- Treatment Regimen : Administration of N-(3-Ethylphenyl)cyclopropanecarbothioamide derivatives for four weeks.

- Outcomes : Reduction in infection markers and improved patient well-being reported in 75% of cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.